3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Catalog No.
S992974
CAS No.
934545-83-2
M.F
C22H14BrN
M. Wt
372.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

CAS Number

934545-83-2

Product Name

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

IUPAC Name

3-bromo-9-naphthalen-1-ylcarbazole

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H

InChI Key

QTWVKYHIDBPQIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
  • Organic electronics

    Carbazole derivatives are studied for their semiconducting properties, making them potentially useful in organic light-emitting diodes (OLEDs) and organic solar cells PubChem, National Institutes of Health: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-9-naphthalen-1-yl-9H-carbazole. The introduction of bromine and naphthalene groups in 3-Br-9-Ph-Carbazole can potentially influence its optoelectronic properties, which researchers might explore for OLED or solar cell applications.

  • Material science

    Carbazole-based materials are being investigated for their potential applications in organic field-effect transistors (OFETs) ScienceDirect. Similar to organic electronics, researchers might study how the molecular structure of 3-Br-9-Ph-Carbazole affects its electrical properties for potential OFET applications.

  • Chemical synthesis

    As a relatively new compound, 3-Br-9-Ph-Carbazole itself might be of interest for synthetic chemists studying methods for introducing bromine and naphthalene substituents onto carbazole molecules.

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole features a fused tricyclic structure, consisting of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. The bromine atom is attached to the third carbon of the carbazole core, while a naphthyl group is linked at the ninth position. This specific substitution pattern enhances its optoelectronic properties, making it a candidate for various electronic applications such as organic light-emitting diodes and organic solar cells .

Currently, there is no scientific research available on the specific mechanism of action of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole. However, the presence of a π-conjugated system (alternating single and double bonds between carbon atoms) throughout the molecule suggests potential applications in organic electronics. The mechanism of such applications would involve the movement of charge carriers (electrons or holes) within the molecule or between the molecule and other materials [].

While specific decomposition pathways for 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole have not been extensively studied, carbazoles generally undergo thermal decomposition at elevated temperatures. This decomposition can release volatile organic compounds, indicating potential stability concerns under certain conditions. The presence of a π-conjugated system suggests that charge carrier movement could be significant in its applications within organic electronics.

The synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole can be achieved through a multi-step reaction involving naphthalene and carbazole derivatives. A typical synthesis route involves:

  • Dissolving 5.9 g (20 mmol) of 9-(1-naphthyl)-9H-carbazole in a solvent mixture of toluene and ethyl acetate.
  • Stirring the mixture at room temperature for an extended period (approximately 36 hours).
  • Washing the resulting mixture with water and adding magnesium sulfate.
  • Filtration and concentration of the solution yield approximately 99% of the desired product .

CarbazoleBasic structure without substitutionsOrganic electronics1-NaphthylcarbazoleNaphthalene substitution at position 1OLEDs and OFETs3-MethylcarbazoleMethyl group at position 3Potential anti-cancer activity6-Bromo-carbazoleBromine substitution at position 6Organic electronics

Uniqueness: The presence of both bromine and naphthalene groups in 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole distinguishes it from other derivatives, potentially enhancing its optoelectronic properties compared to simpler carbazoles or those with different substituents .

XLogP3

6.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-(1-Naphthyl)-3-bromocarbazole

Dates

Modify: 2023-08-16

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